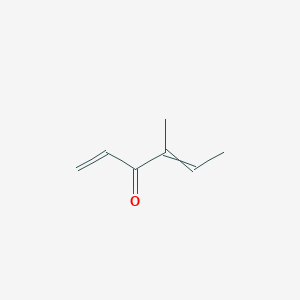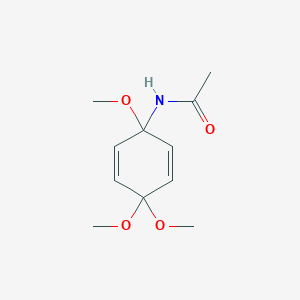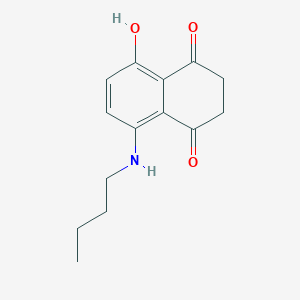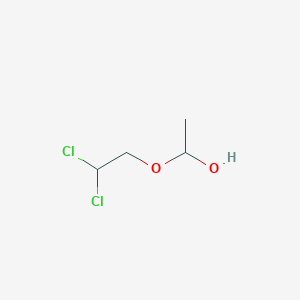
1-(2,2-Dichloroethoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dichloroethoxy)ethan-1-ol is an organic compound with the molecular formula C4H8Cl2O2. It is a chloroalkoxy alcohol commonly used as an organic building block in the synthesis of various pharmaceutical compounds . This compound is known for its unique chemical properties and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,2-Dichloroethoxy)ethan-1-ol can be synthesized through the reaction of ethylene oxide with 2,2-dichloroethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene oxide and 2,2-dichloroethanol are combined in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Dichloroethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dichloroethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in various biological studies.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dichloroethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloroethoxy)ethanol: A related compound with similar chemical properties but only one chloro group.
Diethylene glycol monochlorohydrin: Another chloroalkoxy alcohol used in similar applications.
Uniqueness: 1-(2,2-Dichloroethoxy)ethan-1-ol is unique due to the presence of two chloro groups, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of more complex molecules .
Eigenschaften
CAS-Nummer |
108743-23-3 |
|---|---|
Molekularformel |
C4H8Cl2O2 |
Molekulargewicht |
159.01 g/mol |
IUPAC-Name |
1-(2,2-dichloroethoxy)ethanol |
InChI |
InChI=1S/C4H8Cl2O2/c1-3(7)8-2-4(5)6/h3-4,7H,2H2,1H3 |
InChI-Schlüssel |
NOWISTCUIZRHBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)OCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


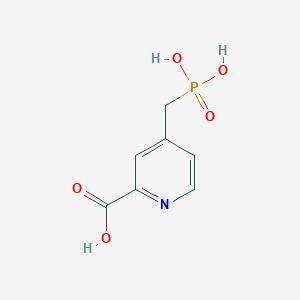
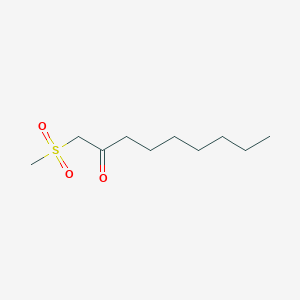
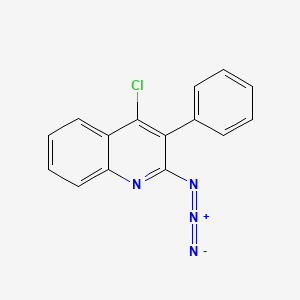
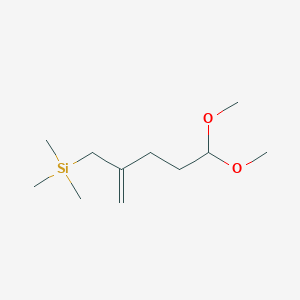
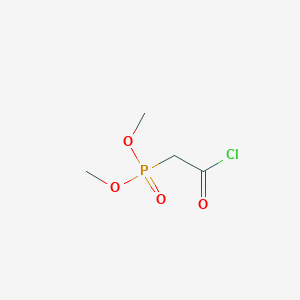
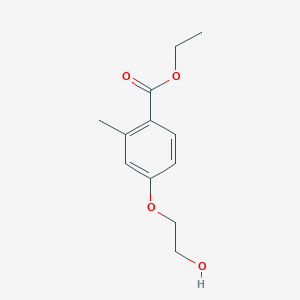
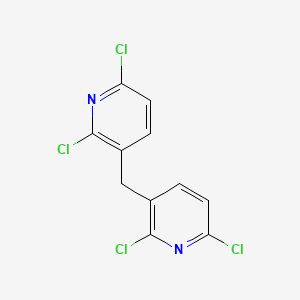
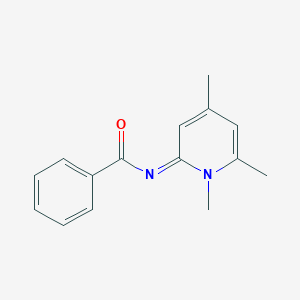
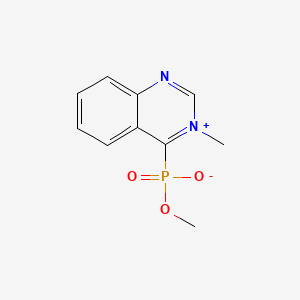
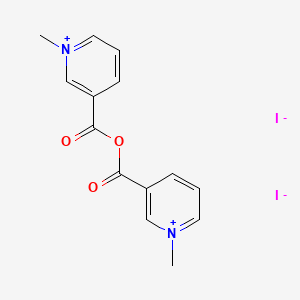
![5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole](/img/structure/B14317575.png)
